

Spectroscopic Analysis of 2-Chloro-3,6-dimethylquinoline: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-3,6-dimethylquinoline

Cat. No.: B1356919

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,6-dimethylquinoline is a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. The quinoline scaffold is a prominent feature in a wide array of biologically active compounds, and the specific substitution pattern of this molecule offers a unique template for further functionalization. This technical guide provides an overview of the spectroscopic properties of **2-Chloro-3,6-dimethylquinoline**, essential for its identification, characterization, and application in research and development.

While comprehensive experimental spectroscopic data for **2-Chloro-3,6-dimethylquinoline** is not widely published, this document collates available information and provides context based on related chemical structures.

Molecular and Physical Properties

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₀ ClN	[1]
Molecular Weight	191.66 g/mol	[1]
CAS Number	132118-28-6	[1]

Spectroscopic Data Summary

Detailed experimental spectra for **2-Chloro-3,6-dimethylquinoline** are not readily available in public databases. The following sections provide predicted data and analysis based on the known spectroscopic behavior of related quinoline derivatives.

Mass Spectrometry (MS)

Predicted mass spectrometry data suggests the following adducts and their calculated collision cross sections (CCS). This information can be valuable for identifying the compound in complex mixtures using ion mobility-mass spectrometry.

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	192.05745	137.0
[M+Na] ⁺	214.03939	148.7
[M-H] ⁻	190.04289	140.8
[M+NH ₄] ⁺	209.08399	158.1
[M+K] ⁺	230.01333	143.6
[M] ⁺	191.04962	140.1
[M] ⁻	191.05072	140.1

Data from PubChemLite, predicted using CCSbase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for **2-Chloro-3,6-dimethylquinoline** are not currently available in the searched literature. However, expected chemical shifts can be inferred from the analysis of structurally similar compounds such as 2-chloroquinoline, 2,6-dimethylquinoline, and other substituted quinolines.

Expected ¹H NMR Spectral Features:

- Aromatic Protons: Several signals in the aromatic region (typically δ 7.0-8.5 ppm), exhibiting coupling patterns consistent with the trisubstituted benzene and monosubstituted pyridine rings of the quinoline core.
- Methyl Protons: Two distinct singlet signals in the aliphatic region (typically δ 2.0-3.0 ppm), corresponding to the methyl groups at positions 3 and 6.

Expected ^{13}C NMR Spectral Features:

- Multiple signals in the aromatic region (typically δ 120-150 ppm) corresponding to the carbon atoms of the quinoline ring.
- Signals corresponding to the two methyl carbons in the aliphatic region (typically δ 15-25 ppm).
- The carbon atom bearing the chlorine (C2) is expected to be significantly deshielded.

Infrared (IR) Spectroscopy

An experimental IR spectrum for **2-Chloro-3,6-dimethylquinoline** is not available. Based on the functional groups present, the following characteristic absorption bands are expected:

- C-H stretching (aromatic): \sim 3000-3100 cm^{-1}
- C-H stretching (aliphatic): \sim 2850-3000 cm^{-1}
- C=C and C=N stretching (aromatic ring): \sim 1450-1600 cm^{-1}
- C-Cl stretching: \sim 600-800 cm^{-1}

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **2-Chloro-3,6-dimethylquinoline** are not available due to the lack of published spectra. However, standard methodologies for obtaining NMR, IR, and MS data for small organic molecules would be applicable.

General Protocol for NMR Spectroscopy:

- Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer the solution to an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H .
- Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

General Protocol for IR Spectroscopy:

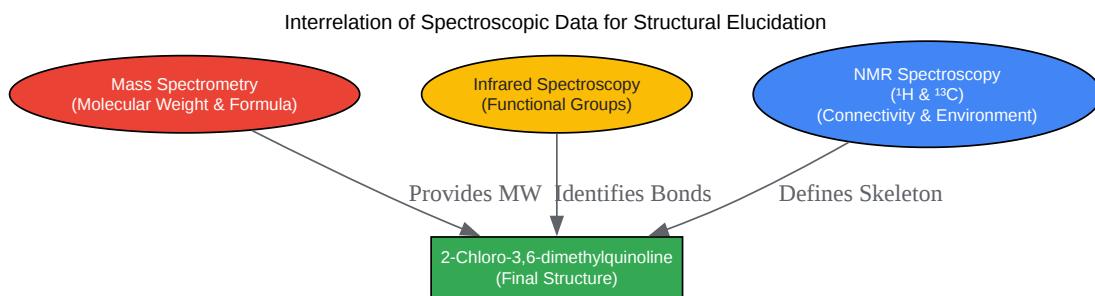
- Prepare the sample using an appropriate method (e.g., KBr pellet, thin film, or as a solution).
- Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the standard range (e.g., 4000-400 cm^{-1}).

General Protocol for Mass Spectrometry:

- Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
- Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Synthesis Pathway

The synthesis of **2-chloro-3,6-dimethylquinoline** can be conceptualized through established methods for quinoline synthesis, such as the Vilsmeier-Haack reaction, followed by chlorination. A plausible synthetic route is outlined below.



[Click to download full resolution via product page](#)

Caption: A conceptual workflow for the synthesis of **2-Chloro-3,6-dimethylquinoline**.

Logical Relationship of Spectroscopic Methods

The characterization of a novel or synthesized compound like **2-Chloro-3,6-dimethylquinoline** relies on the complementary information provided by different spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: Logical flow for structure determination using multiple spectroscopic methods.

Conclusion

While direct experimental spectroscopic data for **2-Chloro-3,6-dimethylquinoline** remains elusive in the public domain, this guide provides a foundational understanding of its expected spectroscopic characteristics based on its chemical structure and data from related compounds. The synthesis and full spectroscopic characterization of this compound would be a valuable contribution to the field, enabling its broader use in drug discovery and materials science. Researchers working with this compound are encouraged to perform and publish this fundamental data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Chloro-3,6-dimethylquinoline: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1356919#spectroscopic-data-nmr-ir-ms-of-2-chloro-3-6-dimethylquinoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com